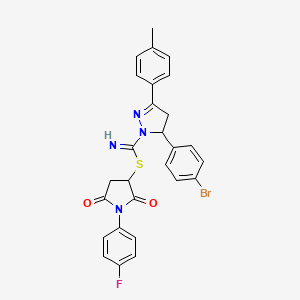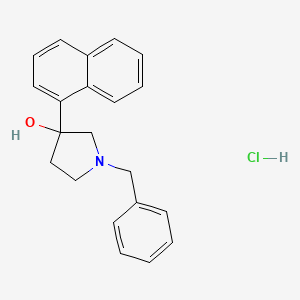
N-(pyridin-3-ylmethyl)quinoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-3-ylmethyl)quinoline-8-carboxamide: is a compound that belongs to the class of quinoline-carboxamide derivatives. These compounds have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, particularly as anti-proliferative agents and kinase inhibitors . The structure of this compound consists of a quinoline ring system appended with a carboxamide group and a pyridin-3-ylmethyl substituent, which contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)quinoline-8-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the quinoline derivative with an appropriate carboxylic acid or its derivative (e.g., acid chloride) under suitable conditions, often using coupling reagents like EDCI or DCC.
Attachment of the Pyridin-3-ylmethyl Group: The final step involves the alkylation of the quinoline-carboxamide intermediate with a pyridin-3-ylmethyl halide (e.g., bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(pyridin-3-ylmethyl)quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Pyridin-3-ylmethyl halides, potassium carbonate, sodium hydride, DMF.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline-carboxamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of N-(pyridin-3-ylmethyl)quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways:
Kinase Inhibition: The compound inhibits Pim-1 kinase, a serine/threonine kinase involved in regulating cell survival and proliferation.
Apoptosis Induction: The compound triggers apoptosis by down-regulating anti-apoptotic proteins (e.g., Bcl-2) and up-regulating pro-apoptotic proteins (e.g., BAX, Caspase-3), leading to programmed cell death.
Vergleich Mit ähnlichen Verbindungen
N-(pyridin-3-ylmethyl)quinoline-8-carboxamide can be compared with other quinoline-carboxamide derivatives:
Quinoline-3-carboxamides: These compounds, such as paquinimod, exhibit anti-inflammatory properties and have been studied for their potential in treating autoimmune diseases.
Quinoline-2-carboxamides: These derivatives have shown anti-tubercular activity and are being explored as potential treatments for tuberculosis.
Similar Compounds
Paquinimod: An immunomodulatory quinoline-3-carboxamide with anti-inflammatory properties.
Quinoline-2-carboxamides: Compounds with significant anti-tubercular activity.
Eigenschaften
IUPAC Name |
N-(pyridin-3-ylmethyl)quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-16(19-11-12-4-2-8-17-10-12)14-7-1-5-13-6-3-9-18-15(13)14/h1-10H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMQOEAKBJXPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)NCC3=CN=CC=C3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2-hydroxybenzoyl)amino]ethyl N-pyridin-4-ylcarbamate](/img/structure/B5102951.png)

![4-(4-methoxy-2-nitrophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5102959.png)
![5-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLIC ACID](/img/structure/B5102967.png)
![2-{[1-(3-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-N-(2-NAPHTHYL)ACETAMIDE](/img/structure/B5102975.png)

![(5Z)-5-{[2-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5102999.png)
![2-methyl-3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-6-(2-methylpropoxy)-1H-quinolin-4-one](/img/structure/B5103003.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B5103004.png)
![N-(2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}ETHYL)-4-(METHYLSULFANYL)BENZENESULFONAMIDE](/img/structure/B5103019.png)
![(2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine](/img/structure/B5103026.png)
![3-chloro-N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B5103034.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5103038.png)
